(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine
CAS No.: 2219376-30-2
Cat. No.: VC7537320
Molecular Formula: C11H15FN2
Molecular Weight: 194.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219376-30-2 |
|---|---|
| Molecular Formula | C11H15FN2 |
| Molecular Weight | 194.25 g/mol |
| IUPAC Name | (2R,3S)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1 |
| Standard InChI Key | PGLORIOSCWIJBZ-WDEREUQCSA-N |
| Isomeric SMILES | CN1CC[C@@H]([C@H]1C2=CC=C(C=C2)F)N |
| SMILES | CN1CCC(C1C2=CC=C(C=C2)F)N |
| Canonical SMILES | CN1CCC(C1C2=CC=C(C=C2)F)N |
Introduction
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound with a pyrrolidine backbone, featuring a fluorophenyl substituent at the 2-position and a methyl group at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to other biologically active molecules.
Biological Activity
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is structurally similar to compounds that have been investigated for their potential as phosphodiesterase inhibitors. Phosphodiesterase inhibitors are of interest in treating conditions such as cognitive disorders and other neurological diseases by modulating cyclic nucleotide levels.
Safety and Handling
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Toxicity: The compound is classified as harmful if swallowed and causes skin irritation, as indicated by PubChem warnings H302 and H315, respectively .
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Handling: Due to its potential toxicity, handling should be done with caution, using appropriate protective equipment.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine | Pyrrolidine with a fluorophenyl group | Potential PDE inhibition |
| (2R,3S)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | Pyrrolidine with a difluorophenyl group | Investigated as a PDE9 inhibitor |
| (2S,3R)-2-(5-Fluoro-2-pyridyl)-1-methylpyrrolidin-3-amine | Pyrrolidine with a pyridyl substituent | Investigated for neuroprotective effects |
These compounds illustrate how variations in substituents can influence biological activity and pharmacokinetics.
Future Research Directions
Given its structural similarity to known biologically active compounds, (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a candidate for further research in pharmacology. Studies focusing on its binding affinity to various biological targets and its potential therapeutic applications would be valuable.
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